molecular formula C12H10ClNO2 B1606825 2-Chloro-7-ethoxyquinoline-3-carbaldehyde CAS No. 129798-05-6

2-Chloro-7-ethoxyquinoline-3-carbaldehyde

Cat. No. B1606825
M. Wt: 235.66 g/mol
InChI Key: IIWVEXSCELRQAP-UHFFFAOYSA-N
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Description

“2-Chloro-7-ethoxyquinoline-3-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as quinolines . It has high chemical reactivity due to the presence of two active moieties, chloro- and aldehyde functions .


Synthesis Analysis

The synthesis of “2-Chloro-7-ethoxyquinoline-3-carbaldehyde” and related analogs involves the application of the Vilsmeier–Haack reaction . Various nucleophiles were introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .


Chemical Reactions Analysis

“2-Chloro-7-ethoxyquinoline-3-carbaldehyde” is easily available and has high chemical reactivity due to the presence of two active moieties, chloro- and aldehyde functions . This compound is involved in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-7-ethoxyquinoline-3-carbaldehyde” is 235.67 . The IUPAC name for this compound is 2-chloro-7-ethoxy-3-quinolinecarbaldehyde . The InChI code is 1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9 (7-15)12 (13)14-11 (8)6-10/h3-7H,2H2,1H3 .

Scientific Research Applications

This compound and its analogs have been the subject of recent research, particularly in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The synthetic routes of 2-chloroquinoline-3-carbaldehydes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and obtained from the respective 2-chloro derivative .

  • Synthesis of Quinoline Ring Systems

    • Field : Organic Chemistry
    • Application : This compound and its analogs are used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • Method : The synthetic routes of 2-chloroquinoline-3-carbaldehydes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and obtained from the respective 2-chloro derivative .
    • Results : The synthesis results in the formation of quinoline ring systems, which are important structures in many pharmaceutical compounds .
  • Antibacterial and Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The bromo derivative showed promising antibacterial and antifungal activities .
  • Synthesis of Quinoline Ring Systems

    • Field : Organic Chemistry
    • Application : This compound and its analogs are used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • Method : The synthetic routes of 2-chloroquinoline-3-carbaldehydes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and obtained from the respective 2-chloro derivative .
    • Results : The synthesis results in the formation of quinoline ring systems, which are important structures in many pharmaceutical compounds .
  • Antibacterial and Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The bromo derivative showed promising antibacterial and antifungal activities .

properties

IUPAC Name

2-chloro-7-ethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9(7-15)12(13)14-11(8)6-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWVEXSCELRQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354258
Record name 2-chloro-7-ethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-ethoxyquinoline-3-carbaldehyde

CAS RN

129798-05-6
Record name 2-chloro-7-ethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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